molecular formula C22H22N2OS2 B11127375 (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11127375
M. Wt: 394.6 g/mol
InChI Key: JFVBSSFZIRSDBI-HKWRFOASSA-N
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Description

(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 3-(2-phenylethyl)-2-thioxothiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions may result in various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound for synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, with ongoing research to understand its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, similar to (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, are known for their diverse biological activities.

    Quinolines: Compounds containing a quinoline moiety, which share structural similarities with the tetrahydroquinoline part of the compound.

    Phenylethyl derivatives: Compounds with a phenylethyl group, which are studied for their pharmacological properties.

Uniqueness

The uniqueness of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C22H22N2OS2

Molecular Weight

394.6 g/mol

IUPAC Name

(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2OS2/c1-23-12-5-8-18-14-17(9-10-19(18)23)15-20-21(25)24(22(26)27-20)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14-15H,5,8,11-13H2,1H3/b20-15-

InChI Key

JFVBSSFZIRSDBI-HKWRFOASSA-N

Isomeric SMILES

CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Origin of Product

United States

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